molecular formula C10H13NO2 B1585365 Methyl 4-amino-2,5-dimethylbenzoate CAS No. 21339-74-2

Methyl 4-amino-2,5-dimethylbenzoate

Cat. No. B1585365
CAS RN: 21339-74-2
M. Wt: 179.22 g/mol
InChI Key: VXKXKISPMWOIKB-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2,5-dimethylbenzoate” is a chemical compound with the CAS Number: 21339-74-2 . It has a molecular weight of 179.22 . The IUPAC name for this compound is methyl 4-amino-2,5-dimethylbenzoate . It is a yellow to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-2,5-dimethylbenzoate” is 1S/C10H13NO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,11H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-amino-2,5-dimethylbenzoate” is a yellow to brown solid . It should be stored in a refrigerator .

Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that modifies arginine and lysine residues in proteins, forming advanced glycation end-products (AGEs). These AGEs, such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1) and others, are associated with complications in diabetes and neurodegenerative diseases. MG is formed in foodstuffs during processing and storage and can exert anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of 2-Amino-4,5-Dimethylbenzoic Acid

2-Amino-4,5-dimethylbenzoic acid, synthesized from 3,4-dimethyl aniline, involves various processes like condensation, cyclization, and oxidation. The compound's structure is characterized by Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).

Methyl Group-Induced Helicity in Compounds

The study of 1,4-Dimethylbenzo[c]phenanthrene (1,4-DMBcPh) and its metabolites shows how methyl groups can induce helicity and nonplanarity in molecular structures. This property impacts the physical and biological properties of these compounds (Lakshman et al., 2000).

Dimethyl Sulfoxide in Neurological Research

Dimethyl sulfoxide (DMSO) is used in neuroscience research and has been found to inhibit glutamate responses in hippocampal neurons. This finding has implications for studies involving glutamatergic neurotransmission and suggests potential therapeutic uses in excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Chemical Shifts in Methyl Groups

The study of the chemical shifts in the methyl groups of 2,4-dimethylbenzo[g]quinoline reveals how concentrations affect methyl resonances in NMR spectroscopy, offering insights into molecular interactions and structure (Born & Harsin, 1977).

Methyl Areno-d-3-Azatellurophenes

Synthesis and study of various methyl areno-d-3-azatellurophenes, including 2-6-Dimethylbenzo[d]-3-azatellurophene and others, provide insights into the chemical properties and potential applications of these compounds in various scientific fields (Junk & Irgolic, 1988).

Detection of Hazardous Compounds in Food

Advanced lab-on-a-chip flat electromembrane extraction coupled with on-line HPLC was used for determining hazardous compounds like 2-amino-3-methyl imidazo[4-5-f]quinolone in grilled meat. This research highlights the application of these methods in food safety and chemistry (Kamankesh, Mollahosseini, Mohammadi, & Seidi, 2019).

DFT Study of Bipyrazole Derivatives

Density functional theory (DFT) was used to study bipyrazolic-type organic compounds, including ethyl4-[bis(3,5-dimethyl-1H-pyrazol-1-yl-methyl) aminobenzoate], to understand their potential as corrosion inhibitors. This work combines theoretical and experimental approaches in materials science (Wang et al., 2006).

Structural Analysis of Methyl 3,5-Dimethylbenzoate

Crystal structures of various compounds including methyl 3,5-dimethylbenzoate were analyzed, contributing to the understanding of molecular interactions and structural properties in crystallography and materials science (Ebersbach et al., 2022).

Convenient Syntheses of Alkyl β-Resorcylate Derivatives

Research on the synthesis of derivatives like methyl 2,4-dihydroxy-6-methylbenzoates highlights advancements in organic synthesis and chemical engineering, offering potential applications in various industrial and research contexts (Barrett, Morris, & Barton, 1981).

Safety And Hazards

“Methyl 4-amino-2,5-dimethylbenzoate” is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

methyl 4-amino-2,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKXKISPMWOIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297836
Record name methyl 4-amino-2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2,5-dimethylbenzoate

CAS RN

21339-74-2
Record name 21339-74-2
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Record name methyl 4-amino-2,5-dimethylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-AMINO-2,5-DIMETHYLBENZOATE
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Synthesis routes and methods

Procedure details

To a stirred solution of methyl 2,5-dimethyl-4-nitrobenzoate (523 mg, 2.5 mmol) in a 9:1 mixture of methanol and water (25 mL total) at 0° C. was added ammonium chloride (401 mg, 7.5 mmol). Zinc (1.63 g, 25 mmol) was added portionwise and the resulting mixture was stirred at room temperature overnight. The reaction mixture was then filtered through Celite and the Celite pad was washed with methanol. The filtrate was concentrated under reduced pressure and the resulting residue was dissolved in ethyl acetate. This solution was washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate and concentrated under reduced pressure to provide methyl 4-amino-2,5-dimethylbenzoate (450 mg) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 2.14 (s, 3H), 2.53 (s, 3H), 3.83 (s, 3H), 3.85 (br s, 2H), 6.48 (s, 1H), 7.72 (s, 1H).
Quantity
523 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
401 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.63 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AN Fujiwara, EM Acton… - Journal of Heterocyclic …, 1968 - Wiley Online Library
4‐Dimethyldibenzothiophene (VII) was synthesized and was converted with butyl dichloromethyl ether to the 2‐aldehyde (VIII). The structure was confirmed by an independent …
Number of citations: 22 onlinelibrary.wiley.com

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